molecular formula C6H4ClFN2 B3049496 Benzenediazonium, 3-fluoro-, chloride CAS No. 20893-73-6

Benzenediazonium, 3-fluoro-, chloride

Cat. No.: B3049496
CAS No.: 20893-73-6
M. Wt: 158.56 g/mol
InChI Key: KLXGGPGLUZVPHX-UHFFFAOYSA-M
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Description

Benzenediazonium, 3-fluoro-, chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In this case, the aromatic ring is benzene, substituted with a fluorine atom at the third position and a diazonium group at the first position. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenediazonium, 3-fluoro-, chloride is typically prepared through the diazotization of 3-fluoroaniline. The process involves the reaction of 3-fluoroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:

3-fluoroaniline+HNO2+HClBenzenediazonium, 3-fluoro-, chloride+H2O\text{3-fluoroaniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} 3-fluoroaniline+HNO2​+HCl→Benzenediazonium, 3-fluoro-, chloride+H2​O

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of continuous flow reactors and automated systems ensures consistent product quality and safety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzenediazonium, 3-fluoro-, chloride primarily involves the formation of reactive intermediates that facilitate substitution and coupling reactions. The diazonium group is a good leaving group, which makes the compound highly reactive towards nucleophiles. In coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, resulting in the formation of azo compounds .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • Benzenediazonium, 4-fluoro-, chloride
  • Benzenediazonium, 2-fluoro-, chloride

Uniqueness

Benzenediazonium, 3-fluoro-, chloride is unique due to the position of the fluorine atom on the benzene ring. The presence of the fluorine atom at the third position can influence the reactivity and stability of the diazonium compound compared to its isomers (2-fluoro and 4-fluoro derivatives). This positional effect can lead to differences in the products formed and the efficiency of the reactions .

Properties

IUPAC Name

3-fluorobenzenediazonium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXGGPGLUZVPHX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)[N+]#N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438821
Record name Benzenediazonium, 3-fluoro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20893-73-6
Record name Benzenediazonium, 3-fluoro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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